molecular formula C16H15N5O2S B2552139 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine CAS No. 1797947-58-0

3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine

Cat. No.: B2552139
CAS No.: 1797947-58-0
M. Wt: 341.39
InChI Key: VLMMTEIUTVUGRP-UHFFFAOYSA-N
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Description

3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming for use as antibacterial agents. These compounds were synthesized through various chemical reactions, leading to the creation of pyran, pyridine, and pyridazine derivatives. Additionally, the reaction of certain precursors with urea, thiourea, and guanidine hydrochloride produced pyrimidine and thiazine derivatives. Eight of these synthesized compounds showed high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives

Another study focused on the synthesis of 1,2,4-triazole derivatives, revealing their potential as antimicrobial agents and surface active agents. These derivatives were produced through the reaction of a specific precursor with carbon disulphide in pyridine and acid chlorides. The compounds exhibited significant antimicrobial activity, highlighting their potential in biomedical applications (El-Sayed, 2006).

Antioxidant Activities of Indole-Based Derivatives

A study on 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives aimed to investigate their potential as antioxidants. These derivatives were designed to inhibit ROS efficiently, with one candidate showing higher antioxidant activity than ascorbic acid itself. This research not only demonstrated the effectiveness of these heterocycles as antioxidants but also performed molecular docking studies to propose mechanisms of action for these compounds as potential cytochrome c peroxidase inhibitors (Aziz et al., 2021).

Antimicrobial Activity of Azetidin-2-one Based Derivatives

The synthesis of 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one derivatives demonstrated their potential in combating bacterial and fungal infections. These compounds were synthesized by reacting certain azetidin-2-one derivatives with Benzene sulfonyl chloride in the presence of pyridine, showing notable antibacterial and antifungal activities (Shah et al., 2014).

Synthesis of Sulfonyl Azides for Organic Synthesis

Sulfonyl azides, including arylsulfonyl azides such as pyridine-3-sulfonyl azide, are highly reactive reagents used in various organic synthesis applications. These compounds facilitate radical azidating, radical cyclizations of enynes, o-CH amidation of arenes, and more. The synthesis of sulfonyl azides from sulfonic acids using sodium azide demonstrates the versatility and importance of these compounds in the field of organic chemistry (Widyan, 2021).

Mechanism of Action

Target of Action

The primary targets of the compound 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine Compounds with similar structures have been reported to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

The exact mode of action of This compound Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been reported to inhibit carbonic anhydrase-ii enzyme , which plays a crucial role in various biological processes.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds have been reported to possess drug-like properties .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines .

Properties

IUPAC Name

3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-24(23,15-7-4-8-17-9-15)20-10-14(11-20)21-12-16(18-19-21)13-5-2-1-3-6-13/h1-9,12,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMMTEIUTVUGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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